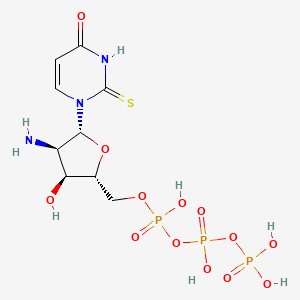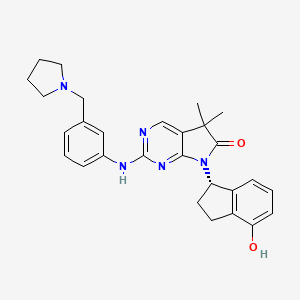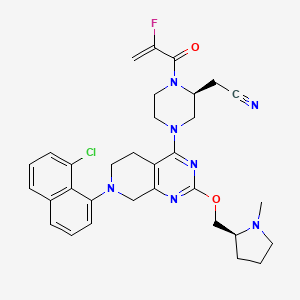
N-(acid-PEG3)-N-bis(PEG3-azide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(acid-PEG3)-N-bis(PEG3-azide) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is known for its high solubility in aqueous media and its ability to participate in click chemistry reactions, making it a valuable tool in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG3)-N-bis(PEG3-azide) typically involves the reaction of PEG derivatives with azide and carboxylic acid groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds . The azide groups are introduced through nucleophilic substitution reactions, where a halogenated PEG derivative reacts with sodium azide.
Industrial Production Methods
Industrial production of N-(acid-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors with precise temperature and pH control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(acid-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators to form stable amide bonds
Common Reagents and Conditions
Activators: EDC, DCC, and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate carboxylic acids for amide bond formation
Catalysts: Copper sulfate and sodium ascorbate are used in CuAAC reactions to catalyze the formation of triazole linkages
Major Products
Triazole Linkages: Formed through CuAAC reactions between azide groups and alkynes
Amide Bonds: Formed through reactions between carboxylic acids and primary amines
Aplicaciones Científicas De Investigación
N-(acid-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and in the synthesis of complex molecules through click chemistry
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
Mecanismo De Acción
The primary mechanism of action of N-(acid-PEG3)-N-bis(PEG3-azide) involves its participation in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are highly stable and resistant to degradation . The carboxylic acid groups enable the formation of amide bonds with primary amines, facilitating the conjugation of the compound to various biomolecules and materials .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG3-acid: Contains an azide group and a carboxylic acid group, similar to N-(acid-PEG3)-N-bis(PEG3-azide)
Azido-PEG3-NHS ester: Features an azide group and an NHS ester, used in similar bioconjugation applications
Uniqueness
N-(acid-PEG3)-N-bis(PEG3-azide) is unique due to its dual functional groups, which allow it to participate in both click chemistry and amide bond formation. This versatility makes it a valuable tool in a wide range of scientific and industrial applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O11/c26-30-28-2-8-36-14-20-42-23-17-39-11-5-32(4-10-38-16-22-41-19-13-35-7-1-25(33)34)6-12-40-18-24-43-21-15-37-9-3-29-31-27/h1-24H2,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYOYQVZPSNFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
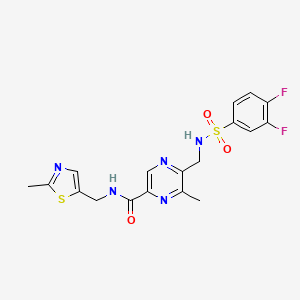
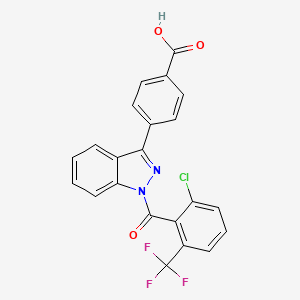

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)
